molecular formula C18H19FN4OS2 B4628729 N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4628729
M. Wt: 390.5 g/mol
InChI Key: OGDVVMYTKBQGNV-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C18H19FN4OS2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 390.09843175 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactions Study

N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and related compounds have been studied for their photoreactions. For example, a study explored the photoreactions of flutamide, a similar compound, in different solvents, highlighting the impact of environmental conditions on the behavior of such chemicals (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Anti-inflammatory Activity

The synthesis process of compounds similar to N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been explored, particularly for their potential anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Metabolism and Toxicity Studies

Studies on metabolism and potential toxicity of related compounds are also a significant area of research. Research on flutamide, a compound with structural similarities, revealed insights into its metabolism and the formation of potentially reactive toxic metabolites (Goda et al., 2006).

Tyrosinase Inhibition and Melanogenesis

Compounds structurally related to N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. This research could contribute to the development of new treatments for conditions related to melanogenesis (Hassan et al., 2022).

Efficient Fluorinating Agents

Research into efficient fluorinating agents is another application area. For instance, alkali metal fluorides have been studied for their effectiveness as fluorinating agents, a process relevant to the synthesis of compounds like N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide (Fritz-Langhals, 1994).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[4-methyl-5-(5-propylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4OS2/c1-3-6-13-9-12(10-25-13)17-21-22-18(23(17)2)26-11-16(24)20-15-8-5-4-7-14(15)19/h4-5,7-10H,3,6,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDVVMYTKBQGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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